molecular formula C13H15N3O2 B7595249 5-(1,3-Benzoxazol-2-ylamino)-1-methylpiperidin-2-one

5-(1,3-Benzoxazol-2-ylamino)-1-methylpiperidin-2-one

Cat. No. B7595249
M. Wt: 245.28 g/mol
InChI Key: IAEBKLTZVNQXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-Benzoxazol-2-ylamino)-1-methylpiperidin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BZP and is known to exhibit various biochemical and physiological effects.

Mechanism of Action

BZP acts as a dopamine reuptake inhibitor, which leads to an increase in the concentration of dopamine in the brain. The compound also binds to serotonin receptors, which may contribute to its anxiolytic and analgesic properties. BZP has been shown to have a similar mechanism of action to amphetamines, which are known to increase the release of dopamine and other neurotransmitters in the brain.
Biochemical and Physiological Effects:
BZP has been shown to exhibit various biochemical and physiological effects. The compound has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain. BZP has also been shown to decrease the uptake of these neurotransmitters, leading to an increase in their concentration in the brain. The compound has been found to have anxiolytic, analgesic, and anticonvulsant properties.

Advantages and Limitations for Lab Experiments

BZP has several advantages for use in lab experiments. The compound is readily available and can be synthesized in high yield and purity. BZP has also been extensively studied in the literature, and its mechanism of action is well understood. However, there are also some limitations to the use of BZP in lab experiments. The compound has been shown to have a similar mechanism of action to amphetamines, which are known to be addictive and have potential side effects. Therefore, caution must be taken when using BZP in lab experiments.

Future Directions

There are several future directions for the study of BZP. The compound has shown promising results in the treatment of neurological disorders such as Parkinson's disease. Further studies are needed to investigate the potential therapeutic applications of BZP in these conditions. The compound may also have potential as a drug of abuse, and further research is needed to investigate its addictive properties. Additionally, modifications to the structure of BZP may lead to the development of more potent and selective compounds for use in therapeutic applications.
Conclusion:
In conclusion, 5-(1,3-Benzoxazol-2-ylamino)-1-methylpiperidin-2-one is a chemical compound that has gained significant attention in the field of scientific research. The compound has shown promising results in the treatment of neurological disorders, and its mechanism of action is well understood. However, caution must be taken when using BZP in lab experiments due to its potential for addiction and side effects. Further research is needed to investigate the potential therapeutic applications of BZP and to develop more potent and selective compounds.

Synthesis Methods

The synthesis of BZP involves the reaction of 2-amino-5-methyl-piperidine with 2-amino-phenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain BZP in high yield and purity. The synthesis method of BZP has been extensively studied in the literature, and various modifications have been proposed to improve the efficiency of the process.

Scientific Research Applications

BZP has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties. BZP has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders. The compound has been found to increase the release of dopamine in the brain, which is known to play a crucial role in the regulation of movement and mood.

properties

IUPAC Name

5-(1,3-benzoxazol-2-ylamino)-1-methylpiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-16-8-9(6-7-12(16)17)14-13-15-10-4-2-3-5-11(10)18-13/h2-5,9H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEBKLTZVNQXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CCC1=O)NC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Benzoxazol-2-ylamino)-1-methylpiperidin-2-one

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